4-HYDROXY-3-[2-(1H-IMIDAZOL-5-YL)ETHYL]-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE
Overview
Description
4-HYDROXY-3-[2-(1H-IMIDAZOL-5-YL)ETHYL]-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a phenylethyl group, and an oxazolidinone core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-[2-(1H-IMIDAZOL-5-YL)ETHYL]-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazolidinone core through the cyclization of an appropriate amino alcohol with a carbonyl compound. The imidazole ring can be introduced via a condensation reaction involving glyoxal and ammonia . The phenylethyl group is usually added through a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-[2-(1H-IMIDAZOL-5-YL)ETHYL]-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Introduction of various substituents on the phenylethyl group.
Scientific Research Applications
4-HYDROXY-3-[2-(1H-IMIDAZOL-5-YL)ETHYL]-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-[2-(1H-IMIDAZOL-5-YL)ETHYL]-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The oxazolidinone core may interact with cellular proteins, affecting their function. The phenylethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.
Oxazolidinone Derivatives: Linezolid is a well-known oxazolidinone antibiotic.
Phenylethyl Derivatives: Compounds like amphetamine and phenylephrine share the phenylethyl group and have stimulant or vasoconstrictive effects
Uniqueness
4-HYDROXY-3-[2-(1H-IMIDAZOL-5-YL)ETHYL]-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-hydroxy-3-[2-(1H-imidazol-5-yl)ethyl]-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-17(10-8-14-6-4-3-5-7-14)18(2,23)21(16(22)24-17)11-9-15-12-19-13-20-15/h3-7,12-13,23H,8-11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVYMFXTILKURB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCC2=CN=CN2)(C)O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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